Benzene, [(cyclopentylmethyl)thio]-
Description
"Benzene, [(cyclopentylmethyl)thio]-" is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a cyclopentylmethylthio group (-S-CH₂-cyclopentyl). This structure combines the aromatic stability of benzene with the steric and electronic effects of the cyclopentylmethylthio moiety.
Properties
CAS No. |
100258-36-4 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
cyclopentylmethylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-2-8-12(9-3-1)13-10-11-6-4-5-7-11/h1-3,8-9,11H,4-7,10H2 |
InChI Key |
CMPRNSUETKJLSX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CSC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of thioether-substituted benzenes. Key structural analogues include:
| Compound Name | Substituent | CAS Number | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Benzene, [(cyclopentylmethyl)thio]- | -S-CH₂-cyclopentyl | Not provided | ~192.3* | High hydrophobicity, steric hindrance, moderate polarity due to thioether group |
| Benzenethiol | -SH | 108-98-5 | 110.18 | Strong acidity (pKa ~6.5), higher reactivity (e.g., oxidation to disulfides) |
| 4-Methoxy-α-toluenethiol | -SCH₂-C₆H₄-OMe | 6258-60-2 | 168.24 | Enhanced electron-donating effects (methoxy group), lower volatility |
| Benzene, (1-pentylheptyl)- | -C₁₂H₂₅ (long alkyl chain) | 2719-62-2 | 260.48 | Extreme hydrophobicity, low solubility in polar solvents |
| Methyl benzoate | -COOCH₃ | 93-58-3 | 136.15 | Polar ester group, high solubility in organic solvents |
*Calculated based on molecular formula C₁₂H₁₆S.
Physicochemical Properties
- Hydrophobicity : The cyclopentylmethylthio group confers higher hydrophobicity compared to polar substituents like -COOH or -OH but less than long alkyl chains (e.g., "Benzene, (1-pentylheptyl)-") .
- Steric Effects : The bulky cyclopentyl group may hinder electrophilic aromatic substitution reactions at the ortho/para positions, similar to tert-butyl-substituted benzenes .
- Thermodynamic Stability : Thioethers generally exhibit lower enthalpies of formation compared to sulfoxides or sulfones due to weaker S-O bonding .
Research Findings and Trends
- Substituent Effects : The position and nature of substituents on benzene significantly alter melting points, boiling points, and solubility. For example, alkylthio groups increase boiling points relative to hydrogen or halide substituents .
- Synthetic Challenges : Introducing cyclopentylmethylthio groups may require specialized thiylation agents (e.g., cyclopentylmethyl disulfides) to avoid side reactions .
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